Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate physical properties
Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate physical properties
An In-Depth Technical Guide to the Physical Properties of Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate
Introduction
Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS No. 688020-80-6) is a bifunctional organic molecule featuring a piperidine ring linked to a piperazine ring, which is in turn protected with a benzyl carbamate group.[1][2][3] This structural motif is of significant interest to medicinal chemists and drug development professionals. The piperazine and piperidine rings are common scaffolds in many marketed drugs, valued for their ability to impart favorable pharmacokinetic properties such as improved solubility and the ability to form salt derivatives. The benzyloxycarbonyl (Cbz or Z) protecting group is a staple in organic synthesis, particularly for its stability and selective removal conditions.
Understanding the fundamental physical properties of this compound is a critical prerequisite for its application in drug discovery and development. These properties govern its behavior in biological systems, influence its formulation potential, and dictate its handling and storage requirements. This guide provides a comprehensive overview of the key physicochemical characteristics of Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate and details the rigorous experimental protocols required for their determination.
Physicochemical Properties Summary
A precise understanding of a compound's physicochemical profile is the bedrock of rational drug design. The following table summarizes the core properties of Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate. While some properties are computationally derived, others must be determined empirically. The subsequent sections of this guide provide detailed methodologies for these essential experimental determinations.
| Property | Value | Source |
| CAS Number | 688020-80-6 | [2][3] |
| Molecular Formula | C₁₇H₂₅N₃O₂ | [1] |
| Molecular Weight | 303.4 g/mol | [1] |
| IUPAC Name | benzyl 4-piperidin-4-ylpiperazine-1-carboxylate | [1] |
| Melting Point | Experimentally Determined | See Protocol 1 |
| Boiling Point | Not available; likely to decompose at high temperatures. | |
| Aqueous Solubility | Experimentally Determined | See Protocol 2 |
| pKa | Experimentally Determined | See Protocol 3 |
Experimental Methodologies: A Practical Guide
The trustworthiness of any data point lies in the robustness of the methodology used to generate it. The following protocols are presented as self-validating systems, grounded in established principles of physical organic chemistry.
Protocol 1: Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities will depress the melting point and broaden the range.[4][5][6]
Causality Behind Experimental Choices: The choice of a slow heating rate (1-2°C per minute) is critical.[4] Rapid heating does not allow the system to maintain thermal equilibrium between the sample, the thermometer, and the heating block, leading to inaccurate and wide-range readings.[4] An initial rapid determination is often performed to find an approximate range, followed by a slow, careful measurement.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the powdered compound is packed into a capillary tube to a depth of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[5] The apparatus should be equipped with a calibrated thermometer or digital temperature probe.
-
Heating: The sample is heated. Initially, a rapid heating rate can be used to approach the expected melting point.
-
Observation: Within 20°C of the expected melting point, the heating rate is reduced to 1-2°C per minute.[5]
-
Data Recording: Two temperatures are recorded:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample becomes a clear liquid.
-
-
Reporting: The melting point is reported as the range T₁ - T₂. The procedure should be repeated at least twice to ensure reproducibility.
Diagram: Melting Point Determination Workflow
Caption: Workflow for accurate melting point determination.
Protocol 2: Aqueous Solubility Determination
Aqueous solubility is a critical parameter that influences a drug's absorption and distribution.[7] It can be assessed under kinetic or thermodynamic conditions, each providing different but complementary insights. Kinetic solubility is a high-throughput method suitable for early discovery, while thermodynamic solubility represents the true equilibrium state and is vital for later-stage development.[7][8][9]
Causality Behind Experimental Choices:
-
Kinetic Solubility: This method mimics the rapid precipitation that can occur when a compound dissolved in an organic solvent (like DMSO) is introduced into an aqueous environment, such as during an in vitro assay.[7][8] It is a measure of a compound's tendency to stay in solution under non-equilibrium conditions.
-
Thermodynamic Solubility: The "shake-flask" method determines the saturation concentration of a compound in a buffer after an extended equilibration period (e.g., 24 hours), ensuring that the dissolution and precipitation processes have reached a true equilibrium.[8] This is the gold-standard measurement for formulation development.
Step-by-Step Methodology (Thermodynamic Shake-Flask):
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: The vial is agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 18-24 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a validated analytical method, typically HPLC-UV or LC-MS/MS.
-
Calibration: A standard curve is generated using known concentrations of the compound to ensure accurate quantification.
-
Reporting: Solubility is reported in units such as µg/mL or µM.
Diagram: Thermodynamic Solubility Workflow
Caption: Shake-flask method for thermodynamic solubility.
Protocol 3: pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH. This is paramount for predicting a drug's absorption, distribution, and target engagement, as the charge state affects membrane permeability and receptor binding.[10] Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate has two basic nitrogen atoms (on the piperidine and the non-carbamate piperazine position) that will be protonated at low pH. Potentiometric titration is a highly accurate method for determining pKa values.[11][12][13]
Causality Behind Experimental Choices: This method relies on monitoring the change in pH of a solution of the analyte as a standardized titrant (acid or base) is added incrementally.[13] The resulting titration curve shows a buffer region where the pH changes slowly. The midpoint of this buffer region, where half of the functional group has been titrated, corresponds to the pKa (pH = pKa).[11] Maintaining a constant ionic strength is crucial as ionic interactions can influence the activity of ions and thus the measured pKa.
Step-by-Step Methodology:
-
Solution Preparation: A precise amount of the compound is dissolved in water (or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM). An inert salt (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[11]
-
Initial pH Adjustment: The solution is made acidic by adding a strong acid (e.g., 0.1 M HCl) to ensure both basic nitrogens are fully protonated.[11]
-
Titration: The solution is titrated with a standardized strong base (e.g., 0.1 M NaOH), added in small, precise increments.
-
pH Monitoring: After each addition of titrant, the solution is stirred to equilibrium, and the pH is recorded using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added.
-
pKa Calculation: The equivalence points (inflection points of the curve) are determined, often by analyzing the first or second derivative of the curve. The pKa values correspond to the pH at the half-equivalence points. For this molecule, two pKa values corresponding to the two basic nitrogens are expected.
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Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. Link
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Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Link
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Babic, S. et al. (2007). Development of Methods for the Determination of pKa Values. PMC. Link
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PennWest University. Determination of Melting Point. Link
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ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Link
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PubChem. Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Link
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Link
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AChemBlock. Benzyl 4-[(piperidin-4-yl)methyl]piperazine-1-carboxylate 95%. Link
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Pharmalego. benzyl 4-[(piperidin-4-yl)methyl]piperazine-1-carboxylate. Link
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Ambeed.com. 688020-80-6 | Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Link
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